molecular formula C16H21F2N3O3 B2532171 Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate CAS No. 1795306-30-7

Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B2532171
CAS No.: 1795306-30-7
M. Wt: 341.359
InChI Key: ILGQRLBSEQAREQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a difluoropyridine moiety, and a carboxylate ester group. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Difluoropyridine Moiety: The difluoropyridine group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluoropyridine derivative.

    Formation of the Carboxylate Ester: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

    Final Coupling: The final step involves coupling the piperazine ring with the difluoropyridine moiety and the carboxylate ester group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-phenylpiperazine-1-carboxylate
  • Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-ethylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoropyridine moiety and tert-butyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-(2,3-difluoropyridine-4-carbonyl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O3/c1-10-9-20(15(23)24-16(2,3)4)7-8-21(10)14(22)11-5-6-19-13(18)12(11)17/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGQRLBSEQAREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C(=NC=C2)F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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